molecular formula C11H22O B063086 1-(4-isopropylcyclohexyl)ethanol CAS No. 185019-18-5

1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B063086
CAS No.: 185019-18-5
M. Wt: 170.29 g/mol
InChI Key: NEHPIUGJDUWSRR-UHFFFAOYSA-N
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Description

Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)-, also known as p-Menthan-7-ol, is a chemical compound with the molecular formula C10H20O. It is a type of cyclohexane derivative where a methanol group is attached to the cyclohexane ring, along with an alpha-methyl and a 4-(1-methylethyl) group. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- can be synthesized through several methods. One common method involves the reduction of a corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of related cyclohexanone derivatives. This process involves the use of catalysts such as palladium on carbon or platinum oxide, and the reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexyl halides.

Scientific Research Applications

Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various cyclohexane derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Cyclohexanol, 1-methyl-4-(1-methylethenyl)-
  • Cyclohexanemethanol, 4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-
  • Cyclohexanemethanol, 4-(1-methylethyl)-, cis-

Comparison: Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain contexts .

Properties

IUPAC Name

1-(4-propan-2-ylcyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHPIUGJDUWSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867033
Record name Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185019-18-5, 63767-86-2
Record name α-Methyl-4-(1-methylethyl)cyclohexanemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Isopropylcyclohexyl)ethanol
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Record name Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)-
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Record name Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-
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Record name Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-
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Record name A mixture of diastereoisomers of 1-(1-hydroxyethyl)-4-(1-methylethyl)cyclohexane
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